3-(Furan-2-yl)-2,2-dimethylpropanoic acid

Organic Synthesis Medicinal Chemistry Chemical Biology

FBDD campaigns using furan-propanoic acid fragments risk regioisomeric ambiguity-the 3-furyl isomer (CAS 189019-59-8) shares identical computed bulk properties (XLogP3 1.7, TPSA 50.4 Ų) yet differs fundamentally in electronic character and cross-coupling reactivity, risking divergent synthetic outcomes. This compound (98% purity) eliminates this risk. Key advantages: verified 2-furyl attachment ensures structural fidelity for Pd-catalyzed couplings (Suzuki, Negishi, C-H arylation); gem-dimethyl group shields the carboxylic acid, retarding esterification/amidation by 10-100× for selective sequential conjugation in PROTAC linker assembly; Rule-of-Three compliant fragment (MW 168.19, XLogP3 1.7, TPSA 50.4 Ų, 3 rotatable bonds) suitable for direct FBDD screening against furan-accommodating targets including GSK-3β and CYP450 enzymes.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Cat. No. B13507990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-2,2-dimethylpropanoic acid
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CO1)C(=O)O
InChIInChI=1S/C9H12O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11)
InChIKeyZOCIVIITJHTYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-2,2-dimethylpropanoic Acid: Physicochemical Baseline


3-(Furan-2-yl)-2,2-dimethylpropanoic acid (CAS 1411228-97-1) is a furan-containing, gem-dimethyl-substituted propanoic acid derivative with molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol [1]. The compound features a 2-furyl ring attached to a sterically hindered 2,2-dimethylpropanoic acid moiety, which imparts distinct conformational constraints compared to non-gem-dimethyl analogs . Computed physicochemical properties include an XLogP3 value of 1.7 and a topological polar surface area (TPSA) of 50.4 Ų, placing it within a lipophilicity range suitable for both solution-phase chemistry and potential membrane permeability in biological screening contexts [1][2].

3-(Furan-2-yl)-2,2-dimethylpropanoic Acid: Substitution Risks


Generic substitution within the furan-propanoic acid class is unreliable because the 2-furyl regioisomer (target compound) and its 3-furyl counterpart (CAS 189019-59-8), while sharing identical computed bulk properties (XLogP3 = 1.7, TPSA = 50.4 Ų) [1], differ fundamentally in the electronic character and directing effects of the furan ring substitution position, which directly impacts reactivity in electrophilic aromatic substitution, metal-catalyzed cross-couplings, and downstream functionalization [2]. Furthermore, the gem-dimethyl group adjacent to the carboxylic acid in the target compound imposes steric shielding that alters reaction kinetics and conformational preferences relative to non-gem-dimethyl analogs such as 3-(furan-2-yl)propanoic acid [3]. Substituting the target compound without verifying the regiospecific attachment point or the presence of the gem-dimethyl motif risks divergent synthetic outcomes, compromised intermediate integrity, and batch-to-batch inconsistency in multistep synthesis campaigns.

3-(Furan-2-yl)-2,2-dimethylpropanoic Acid: Comparator Evidence


Regioisomeric Purity: 2-Furyl vs. 3-Furyl

The target compound, 3-(furan-2-yl)-2,2-dimethylpropanoic acid, is supplied with a vendor-certified purity of 98% (HPLC) by ChemScene (Cat. No. CS-0343939) . In contrast, the 3-furyl regioisomer (CAS 189019-59-8) is available from Enamine at a purity of 95% (typical for the catalog entry) but at a significantly higher cost of $804 per 0.1 g [1]. This 3-percentage-point purity differential, combined with the 2-furyl isomer's lower procurement cost, makes the target compound a more accessible and analytically defined building block for regiospecific synthetic sequences where the furan 2-position attachment is structurally required.

Organic Synthesis Medicinal Chemistry Chemical Biology

Computed Lipophilicity & Electronic Environment

PubChem computed descriptors show that 3-(furan-2-yl)-2,2-dimethylpropanoic acid and its 3-furyl isomer share identical XLogP3 (1.7) and TPSA (50.4 Ų) values [1][2]. While these computed bulk properties suggest similar passive membrane permeability potential, the electronic distribution across the furan ring differs substantially between the two regioisomers. The 2-furyl isomer places the electron-rich oxygen atom in conjugation with the propanoic acid side chain, whereas the 3-furyl isomer positions the oxygen at a meta-like relationship, resulting in divergent reactivity profiles in electrophilic substitutions and metalation reactions [3]. This equivalence in computed bulk properties but divergence in electronic character underscores the importance of regiospecific sourcing when the synthetic plan involves furan ring functionalization.

Computational Chemistry Drug Design ADME Prediction

Steric Shielding by gem-Dimethyl Substitution

The gem-dimethyl group at the 2-position of the propanoic acid scaffold introduces significant steric hindrance around the carboxylic acid functionality, as evidenced by the compound's 3D conformer analysis showing restricted rotation around the C2–C3 bond (PubChem CID 62997938) [1]. In contrast, 3-(furan-2-yl)propanoic acid lacks this substitution and displays greater conformational flexibility, with a rotatable bond count of 3 for the target versus 3 also for the analog but with a lower barrier to rotation due to the absence of the quaternary carbon center [2]. This steric shielding is well-documented in 2,2-dimethylpropanoic acid (pivalic acid) derivatives, where the gem-dimethyl group retards esterification rates by a factor of 10–100 compared to unsubstituted propanoic acid under identical acid-catalyzed conditions [3]. By analogy, the target compound is expected to exhibit slower esterification and amidation kinetics, offering chemists a handle for selective protection/deprotection strategies in polyfunctional molecule construction.

Synthetic Methodology Protecting Group Strategy Steric Effects

Aldehyde Oxidation vs. Ester Hydrolysis Route

A synthetic pathway to 3-(furan-2-yl)-2,2-dimethylpropanoic acid is documented via oxidation of the corresponding aldehyde, 3-(furan-2-yl)-2,2-dimethylpropanal (CAS not independently provided; available from Enamine via Sigma-Aldrich, Cat. No. ENAH304F0A1B) . This aldehyde precursor has a molecular weight of 152.19 g/mol, 16.0 Da lower than the target acid (168.19 g/mol) [1]. The oxidation step (aldehyde to acid) is a high-yielding transformation under standard conditions (e.g., NaClO₂, KMnO₄, or Ag₂O), typically exceeding 85% yield in analogous furan systems [2]. In contrast, accessing the target compound via ester hydrolysis of furan-2-yl 2,2-dimethylpropanoate (CAS 100921-72-0) introduces a protecting group manipulation step that can lower overall yield due to the acid-lability of the furan ring under strongly acidic or basic hydrolysis conditions. The aldehyde oxidation route therefore offers a more convergent and higher-yielding entry point for on-demand laboratory-scale synthesis, reducing reliance on commercial stock-outs of the target acid.

Synthetic Route Comparison Intermediate Sourcing Process Chemistry

Storage & Handling: Room-Temperature Stability

According to the ChemScene technical datasheet, 3-(furan-2-yl)-2,2-dimethylpropanoic acid is shipped at room temperature in continental US and stored sealed in dry conditions at 2–8 °C . This stability profile is advantageous compared to the structurally related 3-(furan-2-yl)-2,2-dimethylpropanal, which, as an aldehyde, is prone to air oxidation and requires more rigorous inert-atmosphere storage to prevent degradation to the acid . The acid form's resistance to ambient oxidation during shipping reduces the risk of potency loss upon receipt, a practical consideration for compound management facilities handling thousands of building blocks. No specific stability data (e.g., t₉₀ at 25 °C) are publicly available for these compounds, but the functional group difference (carboxylic acid vs. aldehyde) provides a well-established stability advantage based on oxidation potential [1].

Compound Management Stability Logistics

3-(Furan-2-yl)-2,2-dimethylpropanoic Acid: Application Scenarios


Furan-2-yl Building Block for Cross-Coupling

The target compound's 2-furyl attachment, with vendor-certified 98% purity , provides a structurally unambiguous starting point for Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, or direct C–H arylation) that require a furan ring with a free 5-position. The gem-dimethyl group shields the carboxylic acid from unintended side reactions during metal-catalyzed transformations, making it suitable for late-stage diversification of drug-like scaffolds where the carboxylic acid is retained for subsequent amide coupling or bioconjugation.

Sterically Hindered Acid for Orthogonal Protection

The quaternary carbon center at C2, inferred from the gem-dimethyl substitution pattern [1], retards esterification and amidation rates by an estimated factor of 10–100 relative to non-gem-dimethyl propanoic acid analogs [2]. This property enables chemists to selectively activate less hindered carboxylic acids in the same molecular environment, a critical advantage in the synthesis of complex natural product analogs or bifunctional linkers for PROTAC development where sequential conjugation steps are required.

Fragment for Biophysical Screening Libraries

With a computed XLogP3 of 1.7 and TPSA of 50.4 Ų [1], the compound falls within the Rule-of-Three compliant space for fragment-based drug discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its structural features—a heteroaromatic ring, a hydrogen bond donor/acceptor pair, and three rotatable bonds—make it an attractive fragment for screening against protein targets that accommodate furan-containing ligands, such as GSK-3β or CYP450 enzymes, where furan-based inhibitors have shown activity [3].

Precursor for β-Amino Acid Derivatives

The carboxylic acid can be elaborated via Curtius rearrangement or Schmidt reaction to the corresponding amine or Boc-protected amine, yielding β-amino acid derivatives with the gem-dimethyl backbone. Such α,α-disubstituted-β-amino acids are valuable building blocks for foldamer chemistry and peptidomimetic design, where the gem-dimethyl group imposes a well-defined turn conformation. The aldehyde precursor (available from Sigma-Aldrich/Enamine) offers a reliable synthetic entry if direct procurement of the acid is supply-constrained.

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